molecular formula C5H8N2O3S2 B2892209 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide CAS No. 1909306-52-0

2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide

Cat. No. B2892209
M. Wt: 208.25
InChI Key: RWWJZBJOYAWXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide is a chemical compound with the molecular formula C5H8N2O3S2 and a molecular weight of 208.26 . It is a derivative of thiazole, a five-membered heterocyclic compound that contains one sulfur and one nitrogen atom .


Molecular Structure Analysis

Thiazole, the core structure of 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide, is a planar ring. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Huckel’s rule condition for a minimum of six pi (π) electrons . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, and others . The specific chemical reactions involving 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide are not explicitly mentioned in the available literature.

Future Directions

Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities. Therefore, the future directions for 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide could involve further exploration of its potential applications in these areas .

properties

IUPAC Name

2-methoxy-4-methyl-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S2/c1-3-4(12(6,8)9)11-5(7-3)10-2/h1-2H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWJZBJOYAWXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide

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